methyl N-cyano-4-methylpiperidine-1-carbimidothioate
CAS No.: 1379416-37-1
Cat. No.: VC3012119
Molecular Formula: C9H15N3S
Molecular Weight: 197.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379416-37-1 |
|---|---|
| Molecular Formula | C9H15N3S |
| Molecular Weight | 197.3 g/mol |
| IUPAC Name | methyl N-cyano-4-methylpiperidine-1-carboximidothioate |
| Standard InChI | InChI=1S/C9H15N3S/c1-8-3-5-12(6-4-8)9(13-2)11-7-10/h8H,3-6H2,1-2H3 |
| Standard InChI Key | ZUWJRIZCPGFKJF-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=NC#N)SC |
| Canonical SMILES | CC1CCN(CC1)C(=NC#N)SC |
Introduction
Methyl N-cyano-4-methylpiperidine-1-carbimidothioate is a chemical compound that, despite its complex name, does not appear to have extensive coverage in the available literature. This article aims to provide an overview of what can be inferred about such compounds based on related chemical structures and properties.
Potential Applications
Piperidine derivatives often exhibit a range of biological activities, including antiviral, anticonvulsant, and other pharmacological properties. For example, some piperidine compounds are explored for their potential in treating neurological disorders .
Piperidine Derivatives
Piperidine derivatives are known for their diverse pharmacological activities. They are used in various therapeutic areas, including antiviral and anticonvulsant applications .
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| N-butyl-4-cyano-4-methylpiperidine-1-carboxamide | C12H21N3O | 223.31 g/mol | Potential pharmacological activities |
| 1-methylpiperidine-4-carbonitrile | C7H12N2 | 124.18 g/mol | Neurological disorders |
Synthesis and Characterization
The synthesis of piperidine derivatives often involves reactions that form the piperidine ring, followed by functionalization with various groups. Characterization typically involves spectroscopic methods like NMR and mass spectrometry.
Biological Activity
While specific biological activity data for methyl N-cyano-4-methylpiperidine-1-carbimidothioate is not available, related compounds have shown potential in various therapeutic areas. For instance, some piperidine derivatives are explored for their antiviral and anticonvulsant properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume